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Compound of Interest

Compound Name: Methyl 2-(quinoxalin-6-yl)acetate

Cat. No.: B596701

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Methyl 2-
(quinoxalin-6-yl)acetate and a selection of its structural analogues. The quinoxaline scaffold is
a significant heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological
activities. A thorough understanding of the spectroscopic characteristics of these compounds is
crucial for their synthesis, identification, and the development of new therapeutic agents. This
document presents a compilation of available experimental data for key analogues and
predicted data for the title compound, supported by detailed experimental protocols and
structural visualizations.

Spectroscopic Data Summary

The following tables summarize the key *H NMR, 3C NMR, and mass spectrometry data for
selected quinoxaline analogues. Due to the limited availability of experimental data for Methyl
2-(quinoxalin-6-yl)acetate, predicted spectroscopic data is provided for comparison.

Table 1: *H NMR Spectroscopic Data for Quinoxaline Analogues
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Compound

Solvent

Chemical Shift (6, ppm)
and Coupling Constants
(J, Hz)

Methyl 2-(quinoxalin-6-
yl)acetate (Predicted)

CDClIs

8.89 (s, 1H), 8.82 (s, 1H), 8.12
(d, J=8.7 Hz, 1H), 8.08 (d,
J=2.1 Hz, 1H), 7.82 (dd, J=8.7,
2.2 Hz, 1H), 3.93 (s, 2H), 3.79
(s, 3H)

2-Methylquinoxaline

CDCls

8.75 (s, 1H), 8.07-8.02 (m,
2H), 7.74-7.72 (m, 2H), 2.78
(s, 3H)

6-Methyl-2-phenylquinoxaline

CDCls

9.22 (s, 1H), 8.18-8.15 (m,
2H), 8.00 (d, J=8.5 Hz, 1H),
7.91 (s, 1H), 7.62-7.50 (m,
4H), 2.63 (s, 3H)

2-(Quinoxalin-2-yl)phenol

CDClz

9.31 (s, 1H), 8.21-8.12 (m,
3H), 7.82-7.72 (m, 3H), 7.48-
7.44 (m, 1H), 7.18-7.14 (m,
1H)

Table 2: 3C NMR Spectroscopic Data for Quinoxaline Analogues
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Compound Solvent Chemical Shift (6, ppm)
_ , 171.5, 149.3, 145.8, 143.5,
Methyl 2-(quinoxalin-6-
. CDCls 142.1,138.2, 130.9, 130.0,
yl)acetate (Predicted)
129.2,52.5, 40.8
155.0, 143.0, 141.2, 129.8,
2-Methylquinoxaline CDCls
129.4,129.1, 129.0, 23.3
151.8, 142.2, 141.5, 140.4,
6-Methyl-2-phenylquinoxaline CDClIs 136.7, 130.1, 129.6, 129.5,
129.1,129.0, 127.3, 21.8
155.8, 151.7, 143.3, 142.2,
. _ 141.5, 136.7, 132.2, 130.2,
2-(Quinoxalin-2-yl)phenol CDClIs

130.1, 129.6, 129.5, 129.1,
127.3, 120.4, 117.5

Table 3: Mass Spectrometry Data for Quinoxaline Analogues

Compound

lonization Mode

[M+H]* (m/z)

Methyl 2-(quinoxalin-6-

ylacetate (Predicted) =Sl 203.0764
2-Methylquinoxaline ESI 145.0760
6-Methyl-2-phenylquinoxaline ESI 221.1073
2-(Quinoxalin-2-yl)phenol ESI 223.0866

Experimental Protocols

General Synthesis of Methyl 2-(quinoxalin-6-yl)acetate Analogues:

A common method for the synthesis of quinoxaline derivatives involves the condensation of an

o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of Methyl 2-

(quinoxalin-6-yl)acetate, a suitable precursor such as 4-(2-methoxy-2-oxoethyl)-1,2-

phenylenediamine would be reacted with glyoxal or a derivative thereof.
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o Step 1: Synthesis of the Diamine Precursor: The synthesis of the substituted o-
phenylenediamine can be achieved through various standard aromatic chemistry reactions,
such as nitration followed by reduction.

o Step 2: Condensation Reaction: The substituted o-phenylenediamine is dissolved in a
suitable solvent, such as ethanol or acetic acid. The 1,2-dicarbonyl compound is then added,
and the mixture is typically heated under reflux for several hours.

o Step 3: Work-up and Purification: After the reaction is complete, the mixture is cooled, and
the product is isolated by filtration or extraction. Purification is generally achieved by
recrystallization or column chromatography on silica gel.

Spectroscopic Analysis:

 NMR Spectroscopy: *H and 3C NMR spectra are typically recorded on a 400 or 500 MHz
spectrometer using a deuterated solvent such as chloroform-d (CDCIs) or dimethyl sulfoxide-
de (DMSO-ds). Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

e Mass Spectrometry: High-resolution mass spectra (HRMS) are usually obtained using an
electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Structural Comparison

The following diagram illustrates the core structure of Methyl 2-(quinoxalin-6-yl)acetate and
its relationship to the selected analogues.
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Click to download full resolution via product page

Caption: Structural relationship of the target compound and its analogues.

« To cite this document: BenchChem. [Spectroscopic Data Comparison: Methyl 2-(quinoxalin-
6-yl)acetate and its Analogues]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b596701#spectroscopic-data-comparison-for-methyl-
2-quinoxalin-6-yl-acetate-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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